![molecular formula C20H19N3O5S B2690233 (Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-57-1](/img/structure/B2690233.png)
(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19N3O5S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Benzo[a]carbazoles
The compound can be used in the synthesis of benzo[a]carbazoles via the cyanide-catalyzed imino-Stetter reaction/Friedel–Crafts reaction sequence . The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminochalcones and aromatic aldehydes provided the corresponding 2-aryl-3-arenacylindole derivatives .
Potential BRAFV600E Inhibitors
The compound has been used in the design and synthesis of novel 2-acetamido, 6-carboxamide substituted benzothiazoles as potential BRAFV600E inhibitors . These inhibitors have shown promising results in in vitro evaluation of their antiproliferative activity .
Anti-Mycobacterial Agents
The compound has been used in the search for new anti-mycobacterial agents . It has been revealed that imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives are important in this regard .
Molecular Conformation Studies
The compound has been used in molecular conformation studies . The thiazole ring is nearly planar and the cyclopentane ring has a twist conformation .
Antiproliferative Agents
The compound has been used in the design and synthesis of antiproliferative agents . These agents have shown promising results in several colorectal cancer and melanoma cell lines .
Drug Development
The compound has been used in drug development . It has been used in the synthesis of new imino nitrile derivatives, which have been evaluated for their biological activity screening functionality .
properties
IUPAC Name |
methyl 2-[6-acetamido-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-13(24)21-14-8-9-16-17(10-14)29-20(23(16)11-19(26)27-2)22-18(25)12-28-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCHKWTHQBJMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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